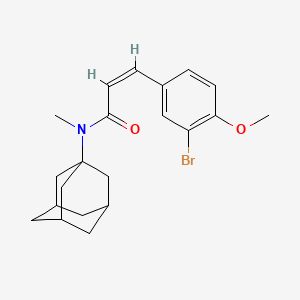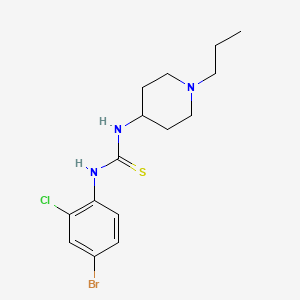![molecular formula C15H15N3O5S B4877963 methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate, also known as Methyl 4-[(4-carbamoylphenyl)sulfonylamino]benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound can induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been shown to have several biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound can induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate. One of the most important directions is the development of more efficient synthesis methods that can improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of this compound can improve its bioavailability and make it more suitable for in vivo studies.
Méthodes De Synthèse
The synthesis of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate involves the reaction of 4-aminobenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anticancer agent. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
methyl 4-[[4-(carbamoylamino)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-23-14(19)10-2-4-12(5-3-10)18-24(21,22)13-8-6-11(7-9-13)17-15(16)20/h2-9,18H,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFXMJOAXRDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)

![2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4877905.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4877918.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)

![pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)
